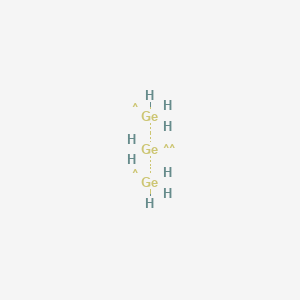
CID 6336267
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Trigermane can be synthesized through several methods. One common approach involves the reduction of germanium tetrachloride (GeCl₄) with lithium aluminum hydride (LiAlH₄) in an ether solvent. This reaction produces a mixture of germanium hydrides, including CID 6336267. Another method involves the reaction of germane (GeH₄) with germanium dihalides under controlled conditions .
Industrial Production Methods
Industrial production of this compound is less common compared to other germanium hydrides. it can be produced using similar methods to those used in laboratory synthesis, with adjustments for scale and efficiency.
Analyse Des Réactions Chimiques
Types of Reactions
Trigermane undergoes various chemical reactions, including:
Oxidation: Trigermane can be oxidized to form germanium oxides. This reaction typically occurs at elevated temperatures.
Reduction: Trigermane can be reduced to form simpler germanium hydrides, such as digermane (Ge₂H₆) and germane (GeH₄).
Substitution: Trigermane can undergo substitution reactions with halogens, leading to the formation of germanium halides.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include oxygen (O₂) and hydrogen peroxide (H₂O₂). These reactions are typically carried out at high temperatures.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.
Substitution: Halogenation reactions often involve reagents like chlorine (Cl₂) and bromine (Br₂) under controlled conditions.
Major Products Formed
Oxidation: Germanium dioxide (GeO₂) and other germanium oxides.
Reduction: Digermane (Ge₂H₆) and germane (GeH₄).
Substitution: Germanium halides such as germanium tetrachloride (GeCl₄) and germanium tetrabromide (GeBr₄).
Applications De Recherche Scientifique
Trigermane has several scientific research applications, including:
Materials Science: Trigermane is used in the deposition of germanium-containing thin films, which are important in the production of semiconductors and electronic devices.
Semiconductor Technology: Trigermane is utilized in chemical vapor deposition (CVD) processes to create high-purity germanium layers for use in transistors, diodes, and other semiconductor components.
Nanotechnology: Trigermane is explored for its potential in the synthesis of germanium nanostructures, which have applications in optoelectronics and photonics.
Mécanisme D'action
The mechanism of action of CID 6336267 involves its decomposition and interaction with other chemical species. In chemical vapor deposition processes, this compound decomposes at elevated temperatures to release germanium atoms, which then deposit onto a substrate to form thin films. The molecular targets and pathways involved in these processes depend on the specific conditions and reagents used .
Comparaison Avec Des Composés Similaires
Similar Compounds
Germane (GeH₄): A simpler germanium hydride with fewer germanium atoms.
Digermane (Ge₂H₆): Contains two germanium atoms and is an intermediate between germane and CID 6336267.
Tetragermane (Ge₄H₁₀): Contains four germanium atoms and is more complex than this compound.
Uniqueness of Trigermane
Trigermane is unique due to its specific molecular structure and properties. It offers a balance between the simplicity of germane and the complexity of higher germanium hydrides like tetragermane. This makes it particularly useful in applications requiring precise control over germanium deposition and thin film formation .
Propriétés
Numéro CAS |
14691-44-2 |
|---|---|
Formule moléculaire |
Ge3H8 |
Poids moléculaire |
226 g/mol |
InChI |
InChI=1S/2GeH3.GeH2/h2*1H3;1H2 |
Clé InChI |
WKUCITQAVDZGQR-UHFFFAOYSA-N |
SMILES |
[GeH3].[GeH3].[GeH2] |
SMILES canonique |
[GeH3].[GeH3].[GeH2] |
Synonymes |
trigermane |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















